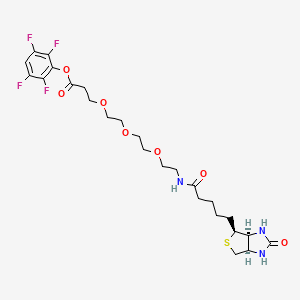
Biotin-PEG3-TFP ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG3-TFP ester is a long-chain, water-soluble, amine-reactive biotinylation reagent. This compound features a hydrophilic polyethylene glycol (PEG) spacer arm that imparts water solubility, minimizing the possibility of protein aggregation without affecting their biological activities. The tetrafluorophenyl (TFP) functional group of this reagent reacts with primary and secondary amines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-TFP ester involves the conjugation of biotin to a PEG spacer arm, followed by the attachment of the TFP ester. The TFP moiety readily hydrolyzes and becomes non-reactive; therefore, it is crucial to weigh and dissolve only a small amount of the reagent at a time and not prepare stock solutions for storage . The maximum solubility of this compound is 5-7 mg/mL in water or buffer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis under controlled conditions to ensure the purity and stability of the product. The reagent is moisture-sensitive and should be stored at 4°C with desiccant to avoid moisture condensation .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-TFP ester primarily undergoes substitution reactions where the TFP ester reacts with primary and secondary amines. This reaction forms a stable amide bond, effectively biotinylating the target molecule .
Common Reagents and Conditions
Commonly used reaction conditions for TFP-esters include incubation temperatures ranging from 4°C to 37°C, pH values from 7 to 9, and incubation times ranging from a few minutes to overnight . It is important to avoid buffers containing primary amines (e.g., Tris or glycine) as these will compete with the reaction .
Major Products Formed
The major product formed from the reaction of this compound with amines is a biotinylated molecule, which can be further purified using streptavidin and avidin affinity resins .
Scientific Research Applications
Biotin-PEG3-TFP ester is widely used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of Biotin-PEG3-TFP ester involves the reaction of the TFP ester with primary and secondary amines to form stable amide bonds. This biotinylation process allows the labeled molecule to bind with high affinity to avidin and streptavidin proteins, facilitating its detection and purification .
Comparison with Similar Compounds
Similar Compounds
Azido-dPEG12-TFP ester: This compound is used for copper (I)-catalyzed, ruthenium-catalyzed, and strain-promoted click chemistry.
TFPA-PEG3-Biotin: This reagent contains a tetrafluorophenyl azide moiety and is used for photo-activated labeling of antibodies, proteins, and other molecules.
Uniqueness
Biotin-PEG3-TFP ester is unique due to its hydrophilic PEG spacer arm, which imparts water solubility and minimizes protein aggregation. Additionally, the TFP ester is more hydrolytically stable and reactive towards free amines compared to other biotinylation reagents .
Properties
Molecular Formula |
C25H33F4N3O7S |
|---|---|
Molecular Weight |
595.6 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C25H33F4N3O7S/c26-15-13-16(27)22(29)24(21(15)28)39-20(34)5-7-36-9-11-38-12-10-37-8-6-30-19(33)4-2-1-3-18-23-17(14-40-18)31-25(35)32-23/h13,17-18,23H,1-12,14H2,(H,30,33)(H2,31,32,35)/t17-,18-,23-/m0/s1 |
InChI Key |
CTAFREIJVMVQNV-BSRJHKFKSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)OC3=C(C(=CC(=C3F)F)F)F)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















